2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate is an organic compound with the molecular formula C22H17BrO4 and a molecular weight of 425.282 g/mol . This compound is characterized by the presence of a bromine atom, two methyl groups, and two benzoyl ester groups attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate typically involves the esterification of 2-bromo-4-hydroxyphenyl 3-methylbenzoate with 3-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Ester hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Nucleophilic substitution: Products include substituted phenyl derivatives.
Ester hydrolysis: Products include 2-bromo-4-hydroxyphenyl 3-methylbenzoate and 3-methylbenzoic acid.
Oxidation: Products include 2-bromo-4-[(3-carboxybenzoyl)oxy]phenyl 3-carboxybenzoate.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound in the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-[(3-methylbenzoyl)carbohydrazonoyl]phenyl 3-methylbenzoate
- 4-Bromo-2-[(2-methylbenzoyl)carbohydrazonoyl]phenyl 3-methylbenzoate
- 4-Bromo-2-[(4-methylbenzoyl)carbohydrazonoyl]phenyl 3-methylbenzoate
Uniqueness
2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C22H17BrO4 |
---|---|
Molekulargewicht |
425.3 g/mol |
IUPAC-Name |
[3-bromo-4-(3-methylbenzoyl)oxyphenyl] 3-methylbenzoate |
InChI |
InChI=1S/C22H17BrO4/c1-14-5-3-7-16(11-14)21(24)26-18-9-10-20(19(23)13-18)27-22(25)17-8-4-6-15(2)12-17/h3-13H,1-2H3 |
InChI-Schlüssel |
HQFORZKRJHXMBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=CC(=C3)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.